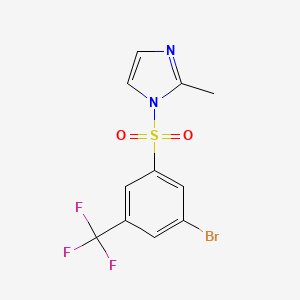

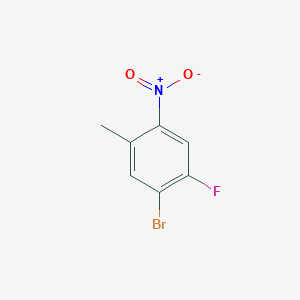

1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)-2-methyl-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2,4,5-trisubstituted-1H-imidazoles, which includes derivatives such as 1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)-2-methyl-1H-imidazole, can be achieved through various methods. One efficient and eco-friendly protocol utilizes a Brønsted acidic ionic liquid, specifically (4-sulfobutyl)tris(4-sulfophenyl) phosphonium hydrogen sulfate, as a catalyst for a one-pot three-component condensation of benzil/benzoin, aldehydes, and ammonium acetate under solvent-free conditions . This method is notable for its excellent yields, shorter reaction times, and cleaner reaction profile, making it an environmentally benign approach. Additionally, the catalyst used is non-toxic, readily synthesizable, inexpensive, and recyclable, which further enhances the sustainability of the synthesis process .

Molecular Structure Analysis

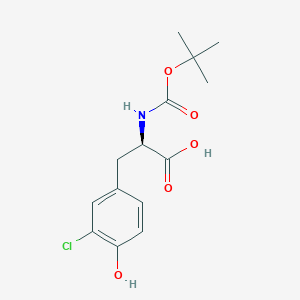

The molecular structure of 1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)-2-methyl-1H-imidazole is characterized by the presence of a trifluoromethyl group and a bromo substituent on the phenyl ring, which are connected to the imidazole core through a sulfonyl linker. The direct functionalization of imidazole derivatives, such as methylation and trifluoroethylation, can be achieved using specific reagents like N-methyl bis((perfluoroalkyl)sulfonyl)imides or trifluoroethyl phenyliodonium bis((trifluoromethyl)sulfonyl)imide, leading to high yields of the corresponding salts . These modifications can significantly alter the physical and chemical properties of the imidazole derivatives, potentially leading to the formation of room temperature ionic liquids (RTILs) .

Chemical Reactions Analysis

Imidazole derivatives can undergo various chemical reactions, including rearrangements, when subjected to different reagents and conditions. For instance, 3-(4-Substitutedphenyl)aminoisoxazol-5(2H)-ones, when reacted with triethylamine, can yield imidazo[1,2-a]pyridines and indoles, depending on the substituents present on the phenyl group . Such reactions demonstrate the versatility and reactivity of imidazole derivatives, which can be exploited in the synthesis of a wide range of heterocyclic compounds with potential applications in medicinal chemistry and material science .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure and the substituents attached to the imidazole ring. The introduction of electron-withdrawing groups such as trifluoromethyl or electron-donating groups like methyl can significantly impact the acidity, basicity, solubility, and thermal stability of these compounds. The use of Brønsted acidic ionic liquids as catalysts in the synthesis of imidazole derivatives not only affects the reaction conditions but also the properties of the final products. For example, 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate is a halogen-free, reusable catalyst that can facilitate the synthesis of various polyhydroquinoline and benzo[f]indeno[1,2-b]quinoline derivatives under solvent-free conditions, yielding high-quality products in a clean and efficient manner . The ability to recycle and reuse the catalyst without significant loss of activity is an important consideration for the sustainable production of these compounds .

Mechanism of Action

Target of Action

It is known that similar compounds are often used in suzuki–miyaura coupling reactions , which suggests that its target could be related to this type of reaction.

Mode of Action

It can be inferred from the nature of suzuki–miyaura coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Given its potential use in suzuki–miyaura coupling reactions , it can be inferred that it may affect pathways involving carbon-carbon bond formation.

Result of Action

Based on its potential use in suzuki–miyaura coupling reactions , it can be inferred that it may facilitate the formation of carbon-carbon bonds, which could have various effects depending on the specific context of its use.

Action Environment

It is known that the success of suzuki–miyaura coupling reactions, which this compound may be involved in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Future Directions

properties

IUPAC Name |

1-[3-bromo-5-(trifluoromethyl)phenyl]sulfonyl-2-methylimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrF3N2O2S/c1-7-16-2-3-17(7)20(18,19)10-5-8(11(13,14)15)4-9(12)6-10/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVTPURGJBDJHOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1S(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrF3N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650521 |

Source

|

| Record name | 1-[3-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl]-2-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)-2-methyl-1H-imidazole | |

CAS RN |

951884-57-4 |

Source

|

| Record name | 1-[3-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl]-2-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

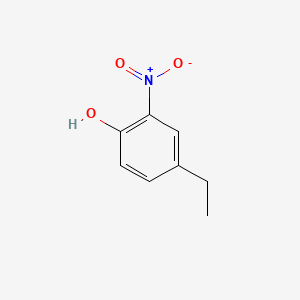

![8-Amino-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1294189.png)

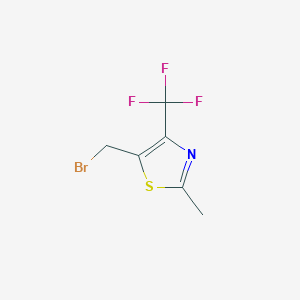

![7-Bromo-4-fluorobenzo[d]thiazol-2-amine](/img/structure/B1294201.png)

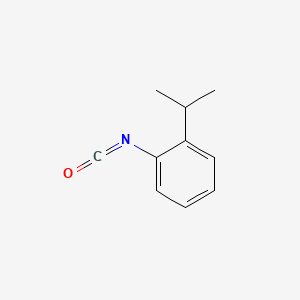

![3-[1,1'-Biphenyl]-4-yl-3,4-dihydronaphthalen-1(2h)-one](/img/structure/B1294210.png)